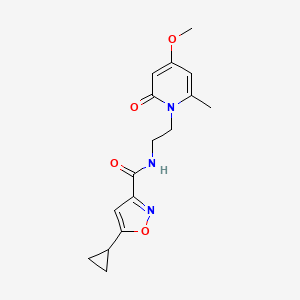

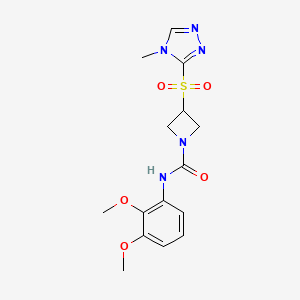

![molecular formula C12H12N2 B2724605 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-32-4](/img/structure/B2724605.png)

8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrroloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are uniquely functionalized and have been synthesized for various purposes .

Synthesis Analysis

These compounds can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . Another method involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

The molecular structure of these compounds is complex and includes a pyrrole and a pyrazine ring . The exact structure would depend on the specific substitutions and modifications made during synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Applications De Recherche Scientifique

Antiproliferative Activity

- Novel Pyrroloquinoline Derivatives : Research on novel pyrrolo[3,2,f]quinoline derivatives, similar in structure to 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, showed that these compounds exhibit antiproliferative properties, particularly against leukemia cell lines. These compounds are characterized by an angular aromatic tricyclic system and were found to inhibit cell growth, though their action does not principally rest on topoisomerase II poisoning (Ferlin et al., 2001).

Synthesis and Organic Chemistry Applications

- Catalyst-Free Synthesis : A study described the catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates. This environmentally benign process is significant for its broad applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Potential Therapeutic Applications

- Pyrroloquinoline Derivatives in Asthma Treatment : A series of pyrrolo[3,2,1-ij]quinoline derivatives was synthesized and evaluated for their potential therapeutic application in asthma. These compounds showed significant activity against histamine, platelet activating factor (PAF), and leukotrienes, which are important mediators in asthma (Paris et al., 1995).

Synthesis of Alkaloids

- Synthesis of Luotonin A and Camptothecin : An approach using pyrrolo[3,4-b]quinolines through a formal intramolecular aza-Diels-Alder (Povarov) reaction was applied in the total synthesis of luotonin A and a formal synthesis of camptothecin. This highlights the relevance of pyrroloquinoline structures in alkaloid synthesis (Twin & Batey, 2004).

Environmental Applications

- Preconcentration of Trace Metals : A study explored the use of 8-quinolinol, a related compound, immobilized on various substrates for the preconcentration of trace metals from sea water, demonstrating its potential environmental application (Willie et al., 1983).

Mécanisme D'action

While the exact mechanism of action of “8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline” is not known, related compounds have shown activities against various biological targets. For example, some pyrroloquinoline derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-8-3-2-4-9-7-10-5-6-13-12(10)14-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXUYNJCUGNHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3CCNC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)

![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)